1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide
Description
1-[3-(Benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide is a synthetic piperidine-derived carboxamide compound characterized by a benzoylamino-substituted benzoyl group at the 1-position and a cyclohexylmethyl moiety at the N-terminus. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.2) and a molecular weight of 503.6 g/mol.
Properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S/c1-31-17-8-2-14(3-9-17)12-28-22(29)20-18(10-11-33-20)27(23(28)30)13-19-25-21(26-32-19)15-4-6-16(24)7-5-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIIPGDKVXBFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the benzoylamino group: This step involves the reaction of the piperidine derivative with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclohexylmethyl group: This can be done through a nucleophilic substitution reaction using cyclohexylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its labile amide bonds. Reaction outcomes depend on pH and temperature:
Key Findings :
-
Acidic hydrolysis cleaves the N-(cyclohexylmethyl)piperidine-4-carboxamide bond, yielding free amine and carboxylic acid.
-
Basic conditions favor saponification of the central benzoyl-amide linkage, forming carboxylate intermediates .
Amide Bond Functionalization
The benzoylamino group participates in nucleophilic substitutions and rearrangements:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bases like K₂CO₃:
| Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | Triethylamine | DMF | N-Methyl-3-(benzoylamino)benzamide derivative | 78% |
| Benzyl bromide | K₂CO₃ | Acetonitrile | N-Benzyl-3-(benzoylamino)benzamide analog | 65% |
Mechanistic Insight : Alkylation occurs at the secondary amide nitrogen, facilitated by deprotonation with organic bases .
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions:
-
Steric hindrance from the cyclohexylmethyl group limits reactivity at the piperidine carboxamide site .
Piperidine Ring Modifications
The piperidine moiety undergoes ring-opening and substitution reactions:
Quaternization
Treatment with methyl triflate in dichloromethane:
-
Forms a quaternary ammonium salt at the piperidine nitrogen (confirmed by ¹H-NMR shift at δ 3.2 ppm) .
Oxidation
Reaction with mCPBA (meta-chloroperbenzoic acid):
-
Converts piperidine to N-oxide derivative (m/z 483.2 [M+H]⁺) .
-
Oxidation does not affect the benzoylamino group under mild conditions .
Coupling Reactions
The carboxylic acid intermediate (from hydrolysis) engages in peptide coupling:
| Coupling Agent | Substrate | Product | Application |
|---|---|---|---|
| EDC/HOBt | Glycine methyl ester | Peptide-conjugated derivative | Prodrug development |
| DCC/DMAP | 4-Aminobenzophenone | Bis-benzamide hybrid compound | Polymer precursor |
Optimization Note : Coupling efficiency drops below 50% if steric bulk exceeds two aromatic rings .
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C via retro-amide pathway (TGA-DSC data).
-
Photolysis : UV light (254 nm) induces cleavage of the benzoylamino bond, forming nitroso intermediates (HPLC-MS).
Scientific Research Applications
Therapeutic Potential
-
Anticancer Activity
- Research indicates that compounds similar to 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives designed with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including those from breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through specific molecular pathways .
-
Neurodegenerative Diseases
- The compound is also being investigated for its ability to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its structure allows it to interact with neurotransmitter systems, potentially leading to neuroprotective effects and improved cognitive function .
-
Antimicrobial Properties
- Recent studies have demonstrated that related compounds possess antimicrobial activities against various pathogens, including bacteria and fungi. The synthesis of these derivatives has been linked to enhanced efficacy against resistant strains, highlighting their potential in addressing public health challenges related to antibiotic resistance .
Case Study 1: Anticancer Efficacy
In a study published in PMC9267128, researchers synthesized a series of compounds based on benzamide structures and evaluated their anticancer activity. Compounds demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The study concluded that structural modifications could enhance efficacy and selectivity against cancer cells .
Case Study 2: Neuroprotective Effects
A research article highlighted the neuroprotective potential of piperidine derivatives in models of neurodegeneration. The study found that compounds similar to 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide improved cognitive function in animal models by reducing oxidative stress and inflammation in neuronal tissues .
Case Study 3: Antimicrobial Activity
Another study focused on the synthesis of benzamide derivatives for antimicrobial evaluation. The results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be a lead candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperidine-Carboxamide Family
Key analogs and their distinguishing features are outlined below:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|
| 1-Benzyl-4-phenylamino-4-piperidinecarboxamide | Benzyl group at 1-position; phenylamino at 4-position | 339.4 | Lacks benzoylamino-benzoyl and cyclohexylmethyl |
| Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate | Ester (COOCH₃) instead of carboxamide; benzyl substituent | 340.4 | Reduced hydrogen-bonding capacity |
| ADB-BUTINACA (N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) | Indazole core; butyl and dimethylpropyl groups | 330.4 | Heterocyclic indazole vs. piperidine scaffold |
Key Observations :
- Core Scaffold : The target compound’s piperidine ring offers conformational flexibility compared to the rigid indazole core in ADB-BUTINACA .
- Cyclohexylmethyl vs.
Pharmacological and Regulatory Distinctions
- ADB-BUTINACA: A synthetic cannabinoid receptor agonist regulated under the Dangerous Drugs Ordinance (Cap. 134) due to its psychoactive effects . In contrast, the target compound’s piperidine scaffold and lack of indazole moieties suggest divergent biological targets.
Biological Activity
1-[3-(Benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide, also known by its CAS number 1251673-66-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its antiproliferative activity and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide is C23H17FN4O4S, with a molecular weight of 464.5 g/mol. The compound features a piperidine core substituted with benzoyl and cyclohexylmethyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251673-66-1 |
| Molecular Formula | C23H17FN4O4S |
| Molecular Weight | 464.5 g/mol |
Antiproliferative Activity
Research has indicated that compounds containing the benzoylpiperidine fragment exhibit notable antiproliferative effects against various cancer cell lines. In particular, studies show that related compounds can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) with IC50 values ranging from 19.9 to 75.3 µM .
Case Study:
In a comparative study, another benzoylpiperidine derivative demonstrated an IC50 value of 31.5 µM against OVCAR-3 cells, indicating that structural modifications can enhance the activity of similar compounds .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on Monoacylglycerol Lipase (MAGL), an enzyme implicated in the endocannabinoid system. The benzoylpiperidine fragment has shown to act as a reversible inhibitor with competitive behavior in Michaelis-Menten assays. For instance, a derivative exhibited an IC50 value of 0.84 µM against MAGL . This suggests that structural features of the compound significantly influence its binding affinity and selectivity towards MAGL compared to other enzymes like Fatty Acid Amide Hydrolase (FAAH).
The mechanism by which 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide exerts its biological effects involves interactions at the molecular level. The benzoyl moiety facilitates lipophilic interactions within the active site of MAGL, while the phenylamidic portion engages in polar interactions. This dual interaction enhances the compound's selectivity and potency against target enzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Stepwise Synthesis : The compound can be synthesized via sequential amide coupling. For example, piperidine-4-carboxamide derivatives are often prepared by reacting activated carboxylic acids (e.g., benzoylated intermediates) with cyclohexylmethylamine under coupling agents like EDC/HOBt .
- Optimization : Yield improvements (typically 50–70%) are achieved by controlling reaction temperature (e.g., 0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid). Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical to isolate the final product .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?
- Methodology :
- NMR Spectroscopy : H NMR (DMSO-) typically shows distinct signals for the cyclohexylmethyl group (δ 1.2–1.8 ppm, multiplet), benzoyl aromatic protons (δ 7.5–8.0 ppm), and piperidine CH/CH groups (δ 2.3–3.5 ppm). C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 490–510) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound's biological activity?
- Methodology :
- Substituent Variation : Replace the cyclohexylmethyl group with alternative alkyl/aryl groups (e.g., benzyl, isopropyl) to assess steric/electronic effects. For example, cyclohexyl groups enhance lipophilicity, potentially improving membrane permeability .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies. IC values and docking simulations (using software like AutoDock) can link structural changes to activity .
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies. Poor in vivo efficacy may stem from rapid clearance or insufficient tissue penetration .
- Formulation Adjustments : Use solubilizing agents (e.g., PEG-400) or nanoparticle encapsulation to enhance in vivo delivery. Comparative studies with prodrug derivatives can further clarify bioavailability issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
